molecular formula C9H7F3O3 B8173047 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8173047
M. Wt: 220.14 g/mol
InChI Key: ZVXPXNCTADTODO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluoroethoxy group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products:

    Oxidation: 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The trifluoroethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)benzaldehyde
  • 2-Hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
  • 3-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde

Comparison: 2-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-2-6(4-13)8(7)14/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXPXNCTADTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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